4-Methoxyquinazoline-6-carbaldehyde
Description
4-Methoxyquinazoline-6-carbaldehyde is a quinazoline derivative characterized by a methoxy group at the 4-position and a carbaldehyde functional group at the 6-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their electronic properties and structural versatility .
Properties
CAS No. |
648449-03-0 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methoxyquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-14-10-8-4-7(5-13)2-3-9(8)11-6-12-10/h2-6H,1H3 |
InChI Key |
AXCBHANQMNSEIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Methoxyquinazoline (CAS: 7556-92-5)
- Structure : Lacks the carbaldehyde group at position 6 but retains the methoxy group at position 4.
- Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol) vs. C₁₀H₈N₂O₂ (estimated for 4-Methoxyquinazoline-6-carbaldehyde).
- Reactivity : The absence of the carbaldehyde group in 6-Methoxyquinazoline limits its utility in condensation reactions, which are critical for synthesizing imidazo[4,5-g]quinazoline derivatives .
- Applications : Primarily used as a scaffold for further functionalization, whereas the carbaldehyde group in this compound enables direct participation in nucleophilic addition reactions .
6-Methoxyquinoline-4-carbaldehyde
- Structure: A quinoline derivative (one fewer nitrogen atom in the heterocycle) with methoxy and carbaldehyde groups at positions 6 and 4, respectively.
- Key Differences: Quinoline’s reduced nitrogen content alters electronic properties compared to quinazoline, affecting binding affinity in biological targets. The carbaldehyde group’s position (4 vs. 6) influences regioselectivity in reactions, as seen in the synthesis of imidazo-fused derivatives .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Structure : A pyrimidine derivative with chloro and methyl substituents.
- Functional Comparison :
Structural and Functional Analysis
Substituent Effects on Reactivity
- Methoxy Group : Enhances electron density in the aromatic ring, stabilizing intermediates in electrophilic substitution reactions .
- Carbaldehyde Group : Facilitates Schiff base formation or cyclocondensation, as demonstrated in the synthesis of imidazo[4,5-g]quinazolines using similar aldehydes .
Pharmacological Potential
For example, imidazo[4,5-g]quinazolines derived from aldehydes exhibit activity against specific cancer cell lines .
Data Table: Comparative Properties of Selected Compounds
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